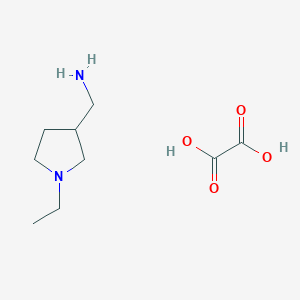

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are heterocyclic amines containing a five-membered ring with one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine. The oxalate salt is then formed by reacting the amine with oxalic acid. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.

Wirkmechanismus

The mechanism of action of 1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate can be compared with other similar compounds, such as:

1-(1-Methylpyrrolidin-3-YL)methanamine oxalate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

1-(1-Propylpyrrolidin-3-YL)methanamine oxalate:

1-(1-Butylpyrrolidin-3-YL)methanamine oxalate: The butyl group introduces further differences in the compound’s properties and uses.

Biologische Aktivität

1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate is a chemical compound with a molecular formula of C9H18N2O4. It features a pyrrolidine ring and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is often synthesized as an oxalate salt, enhancing its stability and solubility in various solvents. The synthesis typically involves multi-step processes that may include optimization techniques such as continuous flow synthesis to improve yield and purity. Its structural characteristics make it a versatile building block for synthesizing more complex molecules.

Preliminary studies suggest that this compound may interact with biological targets, potentially modulating enzyme activity or receptor interactions. This could lead to alterations in cellular signaling pathways, which are crucial for various physiological processes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Modulation

- The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer cell proliferation. This suggests a potential application in cancer therapeutics by targeting enzyme activity critical for tumor growth.

2. Receptor Interaction

- There is evidence indicating that the compound could bind to certain receptors, altering their activity and providing insights into its biological functions. This receptor interaction could play a role in pain management and neuroprotection .

3. Neuroprotective Effects

- Notable studies have assessed the compound's effects on neuroinflammation and oxidative stress. Results indicated a significant reduction in microglial activation and astrocyte proliferation in vivo, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the compound's biological activity:

- Neuroinflammation Study : A study demonstrated that treatment with this compound resulted in reduced microglial activation in models of neuroinflammation, indicating its protective effects against neurotoxicity.

- Cancer Cell Proliferation : Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer growth, showing promising results that warrant further exploration for therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 4-Phenyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine | Moderate anticancer activity |

| 4-Amino-pyrazoles | Strong anti-inflammatory effects |

| 3-(Pyridinyl)pyrazoles | Variable antimicrobial activity |

This table illustrates that while this compound shows promise in various therapeutic areas, its specific activities may differ from those of similar compounds.

Eigenschaften

IUPAC Name |

(1-ethylpyrrolidin-3-yl)methanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-2-9-4-3-7(5-8)6-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUGDUBIDPGXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.